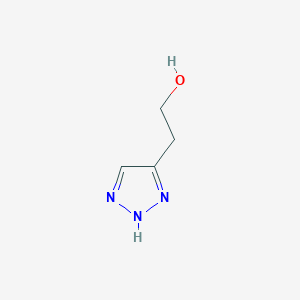![molecular formula C19H21N5 B2998740 1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline CAS No. 2415586-13-7](/img/structure/B2998740.png)
1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining an isoquinoline moiety with a piperazine ring substituted with an ethylpyrimidine group
準備方法
The synthesis of 1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethyl oxalate under controlled conditions.
Introduction of the Ethylpyrimidine Group: The ethylpyrimidine group is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperazine intermediate.
Coupling with Isoquinoline: The final step involves coupling the ethylpyrimidine-substituted piperazine with isoquinoline using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
化学反応の分析
1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethylpyrimidine group can be replaced with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of 1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline can be compared with other similar compounds, such as:
1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline: This compound differs by having a methyl group instead of an ethyl group on the pyrimidine ring, which may affect its biological activity and chemical properties.
1-[4-(6-Propylpyrimidin-4-yl)piperazin-1-yl]isoquinoline: The presence of a propyl group introduces additional steric hindrance, potentially altering its interaction with molecular targets.
特性
IUPAC Name |
1-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-2-16-13-18(22-14-21-16)23-9-11-24(12-10-23)19-17-6-4-3-5-15(17)7-8-20-19/h3-8,13-14H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUWKVCPTJPFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
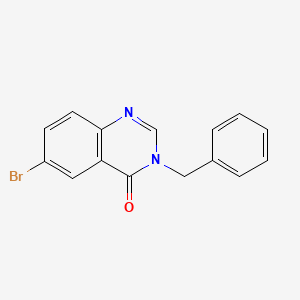
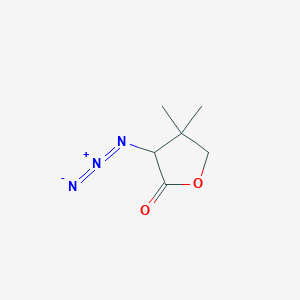


![2-Ethyl-5-mercapto-6-propyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2998665.png)
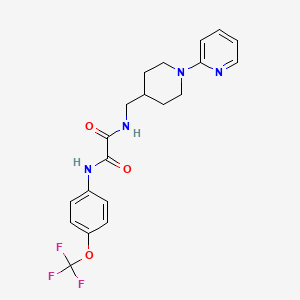
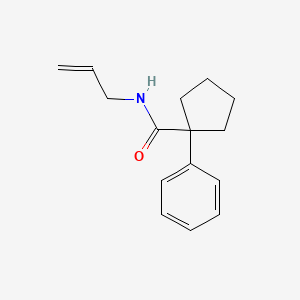
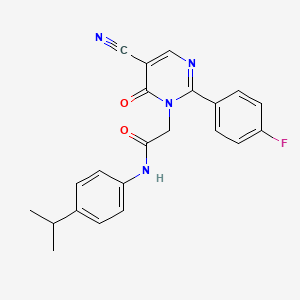
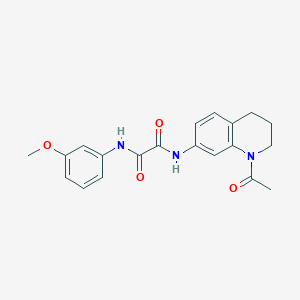


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998676.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2998678.png)
